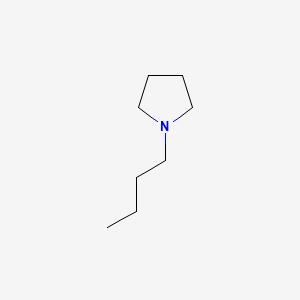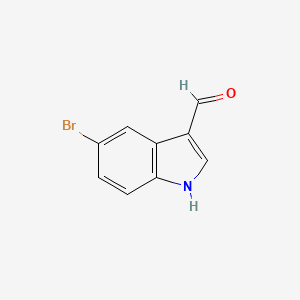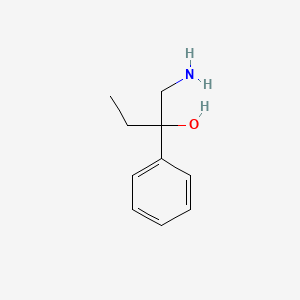
1-Amino-2-phenylbutan-2-ol
Vue d'ensemble
Description
1-Amino-2-phenylbutan-2-ol is an organic compound with the molecular formula C10H15NO. It is a chiral amino alcohol that features a phenyl group attached to a butanol backbone.
Applications De Recherche Scientifique
1-Amino-2-phenylbutan-2-ol is utilized in several scientific research areas:
Analyse Biochimique
Biochemical Properties
1-Amino-2-phenylbutan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for aminotransferases, which catalyze the transfer of amino groups. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by acting as a ligand for transcription factors. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzyme active sites, either inhibiting or activating their function. For example, it may inhibit the activity of certain kinases by competing with ATP for binding. Additionally, this compound can induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain physiological functions, while at high doses, it can exhibit toxic effects. For instance, high doses of this compound have been associated with adverse effects on liver function and neurotoxicity in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound is generally uneven, with higher concentrations in tissues with high blood perfusion .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization. For example, in the nucleus, this compound can interact with transcription factors, affecting gene expression. In the mitochondria, it may influence energy metabolism by interacting with mitochondrial enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-2-phenylbutan-2-ol can be synthesized through the reaction of phenylacetaldehyde with ammonia and amines . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Phenylbutanone or phenylbutanal.
Reduction: Various secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound
Mécanisme D'action
The mechanism of action of 1-Amino-2-phenylbutan-2-ol involves its interaction with various molecular targets depending on its application. In biocatalysis, it acts as a substrate for enzymes such as ω-transaminases, facilitating the synthesis of chiral amines. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and binding affinity in different pathways .
Comparaison Avec Des Composés Similaires
2-Amino-2-phenylbutan-1-ol: Similar structure but with the amino group on the first carbon.
2-Amino-2-phenylethanol: Shorter carbon chain but similar functional groups.
Uniqueness: 1-Amino-2-phenylbutan-2-ol is unique due to its specific positioning of the amino and hydroxyl groups, which confer distinct reactivity and properties. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which is a significant advantage in pharmaceutical applications .
Propriétés
IUPAC Name |
1-amino-2-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJMPCWXPSJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274599 | |
| Record name | 1-amino-2-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-65-0 | |
| Record name | NSC30434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-amino-2-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




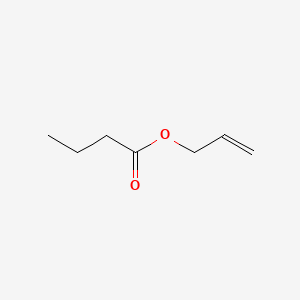
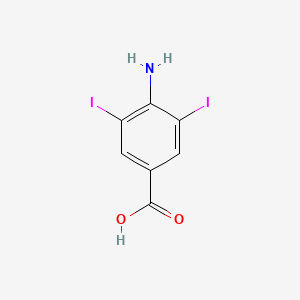
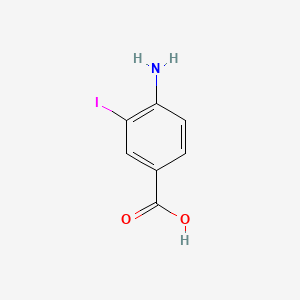
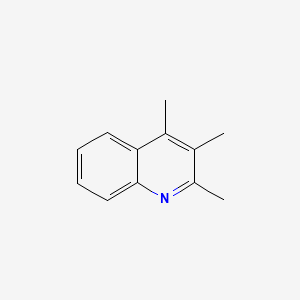
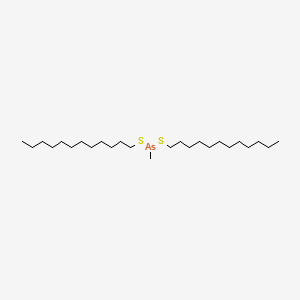
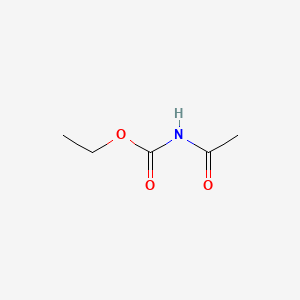
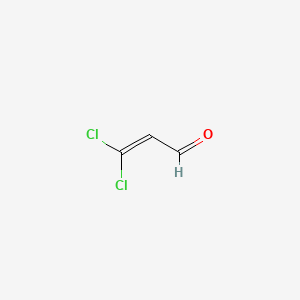
![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)


